molecular formula C16H23N5O3 B2426756 2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-11-4

2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2426756
CAS No.: 878412-11-4
M. Wt: 333.392
InChI Key: IZFWCTXHJVBRMQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various functional groups such as methoxyethyl, trimethyl, and propyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine with formamide under acidic conditions.

    Introduction of Functional Groups: The methoxyethyl, trimethyl, and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride.

    Cyclization: The imidazole ring is formed through a cyclization reaction involving the purine core and an appropriate imidazole precursor under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes involved in purine metabolism, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant and vasodilatory effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its fused purine-imidazole structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-6-7-19-10(2)11(3)21-12-13(17-15(19)21)18(4)16(23)20(14(12)22)8-9-24-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFWCTXHJVBRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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